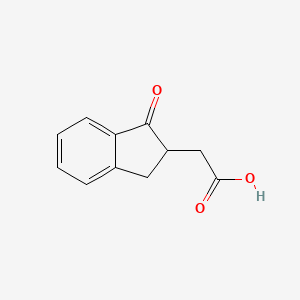
5-(difluoromethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(difluoromethyl)pyridin-3-ol is an organic compound that has gained increasing attention in scientific research and industry. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(difluoromethyl)pyridin-3-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylpyridine N-oxide.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The hydroxyl group in the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Difluoromethylpyridine N-oxide.
Reduction: 5-(methyl)pyridin-3-ol.
Substitution: Various halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(chloromethyl)pyridin-3-ol: Contains a chloromethyl group instead of a difluoromethyl group.
5-(methyl)pyridin-3-ol: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
5-(difluoromethyl)pyridin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced hydrogen bonding capability. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule in various research and industrial applications .
Eigenschaften
CAS-Nummer |
1393541-20-2 |
|---|---|
Molekularformel |
C6H5F2NO |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-5(10)3-9-2-4/h1-3,6,10H |
InChI-Schlüssel |
ZMRGSVJWMKILDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1O)C(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



